Cas no 1261520-51-7 (2'-Iodo-2,3,4,5,6-Pentafluoro-5'-(trifluoromethyl)biphenyl)

2'-Iodo-2,3,4,5,6-Pentafluoro-5'-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
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- 2'-Iodo-2,3,4,5,6-Pentafluoro-5'-(trifluoromethyl)biphenyl
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- インチ: 1S/C13H3F8I/c14-8-7(9(15)11(17)12(18)10(8)16)5-3-4(13(19,20)21)1-2-6(5)22/h1-3H
- InChIKey: OFSPKTNQBIJGMN-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=C(C(F)(F)F)C=C1C1C(=C(C(=C(C=1F)F)F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 373
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 0
2'-Iodo-2,3,4,5,6-Pentafluoro-5'-(trifluoromethyl)biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011003796-250mg |
2'-Iodo-2,3,4,5,6-Pentafluoro-5'-(trifluoromethyl)biphenyl |
1261520-51-7 | 97% | 250mg |
$489.60 | 2023-09-03 | |
Alichem | A011003796-1g |
2'-Iodo-2,3,4,5,6-Pentafluoro-5'-(trifluoromethyl)biphenyl |
1261520-51-7 | 97% | 1g |
$1445.30 | 2023-09-03 | |
Alichem | A011003796-500mg |
2'-Iodo-2,3,4,5,6-Pentafluoro-5'-(trifluoromethyl)biphenyl |
1261520-51-7 | 97% | 500mg |
$823.15 | 2023-09-03 |
2'-Iodo-2,3,4,5,6-Pentafluoro-5'-(trifluoromethyl)biphenyl 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
2'-Iodo-2,3,4,5,6-Pentafluoro-5'-(trifluoromethyl)biphenylに関する追加情報
Introduction to 2'-Iodo-2,3,4,5,6-Pentafluoro-5'-(trifluoromethyl)biphenyl (CAS No. 1261520-51-7)
2'-Iodo-2,3,4,5,6-Pentafluoro-5'-(trifluoromethyl)biphenyl, identified by the CAS number 1261520-51-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and electronic properties. This biphenyl derivative features a halogenated aromatic system with fluorine atoms strategically positioned to enhance its reactivity and functionality. The presence of an iodine substituent at the 2'-position makes it a valuable intermediate in synthetic chemistry, particularly in cross-coupling reactions that are pivotal for constructing complex molecular architectures.
The compound's structure consists of two benzene rings connected by a central carbon-carbon bond, with fluorine atoms substituting at multiple positions on one ring and a trifluoromethyl group attached to the other. This arrangement imparts a high degree of electronic rigidity and tunability, making it an attractive candidate for applications in organic electronics and pharmaceuticals. The pentafluoro and trifluoromethyl groups are particularly noteworthy, as they contribute to the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
In recent years, the pharmaceutical industry has seen a surge in the development of fluorinated compounds due to their enhanced bioavailability and resistance to metabolic degradation. 2'-Iodo-2,3,4,5,6-Pentafluoro-5'-(trifluoromethyl)biphenyl has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various therapeutic pathways. For instance, studies have demonstrated its utility in generating novel kinase inhibitors by serving as a precursor in palladium-catalyzed cross-coupling reactions. These reactions allow for the precise assembly of complex heterocyclic frameworks that mimic natural bioactive molecules.
The compound's electronic properties also make it relevant in the field of organic semiconductors. The strong electron-withdrawing nature of the fluorine atoms and the iodine substituent can modulate the energy levels of the molecule, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent research has highlighted its potential as a building block for high-performance charge transport materials. By tuning the substitution pattern on the biphenyl core, researchers can fine-tune the optoelectronic characteristics of these materials, leading to improved device efficiency.
From a synthetic chemistry perspective, 2'-Iodo-2,3,4,5,6-Pentafluoro-5'-(trifluoromethyl)biphenyl offers a versatile platform for exploring new synthetic methodologies. The iodine atom provides an excellent handle for transition-metal-catalyzed transformations such as Suzuki-Miyaura couplings, Heck reactions, and Buchwald-Hartwig aminations. These reactions have enabled the rapid construction of biaryl systems that are prevalent in many biologically active compounds. The ability to introduce diverse functional groups while maintaining structural integrity has made this compound indispensable in modern drug discovery pipelines.
The demand for fluorinated intermediates like 2'-Iodo-2,3,4,5,6-Pentafluoro-5'-(trifluoromethyl)biphenyl continues to grow as pharmaceutical companies seek to optimize their drug candidates for better pharmacokinetic profiles. The compound's stability under various reaction conditions and its compatibility with green chemistry principles further enhance its appeal as an industrial chemical. As synthetic methodologies evolve toward more sustainable practices, this compound exemplifies how traditional halogenated aromatics can be repurposed for modern applications without compromising efficiency or environmental responsibility.
In conclusion,2'-Iodo-2,3,4,5,6-Pentafluoro-5'-(trifluoromethyl)biphenyl (CAS No. 1261520-51-7) represents a cornerstone in contemporary chemical research. Its unique structural features have positioned it as a pivotal intermediate in pharmaceutical synthesis and materials science applications. By leveraging its reactivity and stability, researchers continue to uncover new possibilities that underscore its importance in advancing both medicinal chemistry and technological innovation.
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